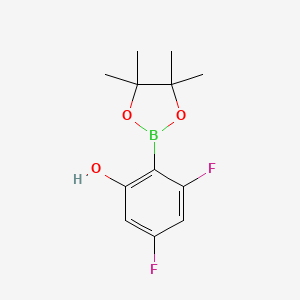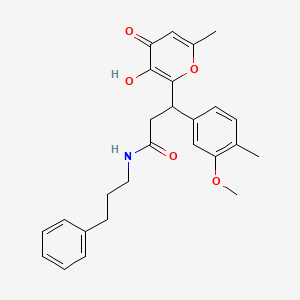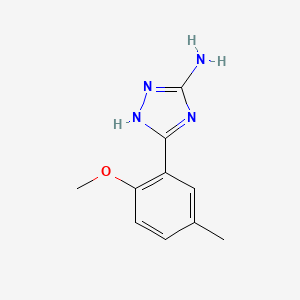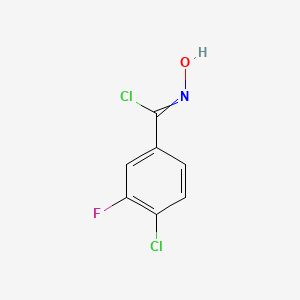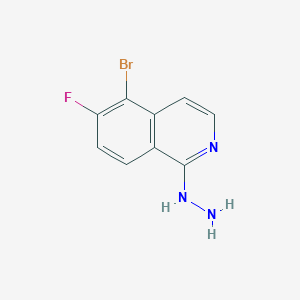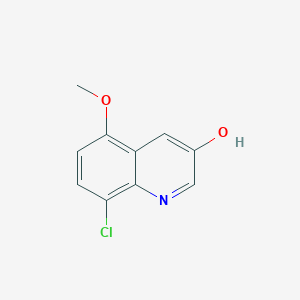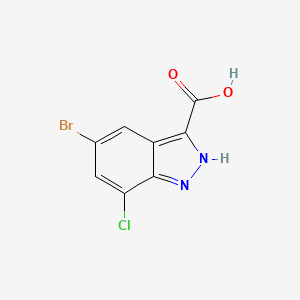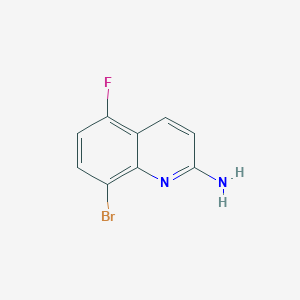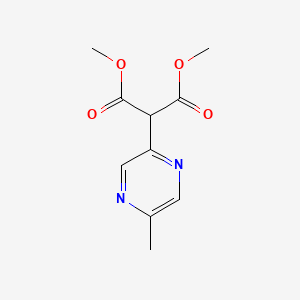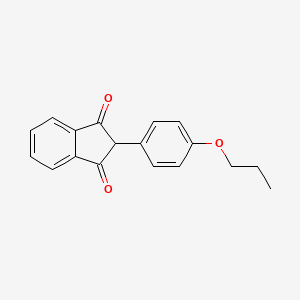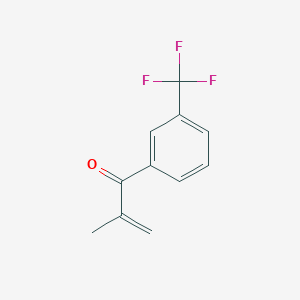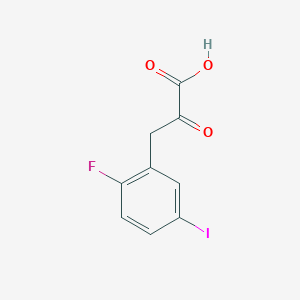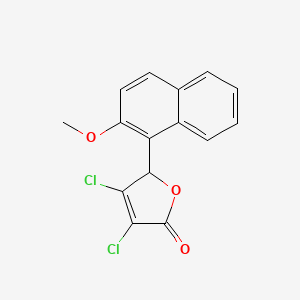
3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a furan ring substituted with dichloro and methoxy-naphthyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy-naphthyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the dichloro groups, converting them to less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a range of functionalized furanones.
Scientific Research Applications
“3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure but with a phenyl group instead of a methoxy-naphthyl group.
3,4-Dichloro-5-(2-hydroxy-1-naphthyl)furan-2(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy-naphthyl group in “3,4-Dichloro-5-(2-methoxy-1-naphthyl)furan-2(5H)-one” may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H10Cl2O3 |
|---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
3,4-dichloro-2-(2-methoxynaphthalen-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C15H10Cl2O3/c1-19-10-7-6-8-4-2-3-5-9(8)11(10)14-12(16)13(17)15(18)20-14/h2-7,14H,1H3 |
InChI Key |
HVHLUNFXPCSPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3C(=C(C(=O)O3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


